2-Cyanobenzenesulfonyl chloride

Description

Introduction to 2-Cyanobenzenesulfonyl Chloride

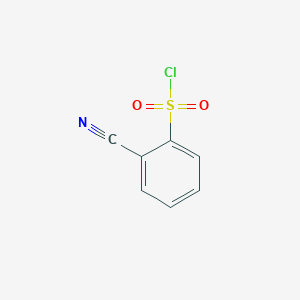

This compound stands as a notable representative of aromatic compounds containing both electron-withdrawing cyano groups and reactive sulfonyl chloride functionalities. This dual functionality renders the compound particularly valuable in synthetic organic chemistry applications, where the electron-deficient aromatic system combined with the highly reactive sulfonyl chloride group enables diverse chemical transformations. The compound's structure features a benzene ring bearing a cyano group at the 2-position and a sulfonyl chloride group, creating a unique electronic environment that influences its chemical behavior and reactivity profile.

The significance of this compound extends beyond its individual properties to encompass its role within the broader family of cyanobenzenesulfonyl chlorides, which includes three distinct positional isomers. Each isomer exhibits distinct characteristics based on the relative positioning of the cyano and sulfonyl chloride substituents, with the 2-substituted variant demonstrating particular synthetic utility due to the ortho-relationship between these functional groups. This positional arrangement creates unique steric and electronic effects that distinguish it from the 3- and 4-substituted analogs.

Research into this compound has been facilitated by comprehensive database entries and analytical characterizations that provide detailed structural and chemical property information. These resources have enabled systematic study of the compound's behavior under various conditions and have contributed to understanding its potential applications in synthetic chemistry and related fields.

Structural Identification and Nomenclature

The structural characterization of this compound involves multiple levels of molecular description, from basic constitutional formulas to detailed three-dimensional conformations. The compound exhibits a planar aromatic structure with substituents that significantly influence the electron density distribution throughout the molecule. The presence of two strongly electron-withdrawing groups creates a highly electrophilic aromatic system that affects both chemical reactivity and physical properties.

Detailed structural analysis reveals that the compound maintains aromatic character despite the presence of multiple electron-withdrawing substituents. The cyano group, positioned ortho to the sulfonyl chloride functionality, creates a specific electronic environment that can influence reaction pathways and selectivity in chemical transformations. This structural arrangement has been confirmed through various analytical techniques and computational studies that support the assigned molecular geometry.

The compound's structural features have been extensively documented in chemical databases, which provide comprehensive information about bond lengths, angles, and electronic properties. These structural parameters contribute to understanding the compound's behavior in various chemical environments and help predict its reactivity patterns in synthetic applications.

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is systematically named as this compound. This naming convention follows the established rules for benzene derivatives, where the benzene ring serves as the parent structure and substituents are numbered to indicate their positions. The cyano group receives the 2-position designation, while the sulfonyl chloride group is indicated by the "sulfonyl chloride" suffix attached to the benzene parent name.

Alternative International Union of Pure and Applied Chemistry acceptable names include 2-cyanobenzene-1-sulfonyl chloride, which more explicitly indicates the position of the sulfonyl chloride group. This alternative naming system provides additional clarity regarding the substitution pattern and may be preferred in certain contexts where precise positional identification is critical. Both naming conventions are recognized and used in chemical literature and databases.

The International Union of Pure and Applied Chemistry naming system ensures consistent identification of the compound across different languages and scientific communities. This standardization facilitates clear communication in research publications, chemical databases, and commercial applications where precise identification is essential for reproducibility and safety considerations.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₇H₄ClNO₂S, representing a total molecular weight of 201.62 to 201.63 grams per mole. This formula indicates the presence of seven carbon atoms forming the benzene ring and cyano group, four hydrogen atoms, one chlorine atom in the sulfonyl chloride functionality, one nitrogen atom in the cyano group, two oxygen atoms in the sulfonyl group, and one sulfur atom completing the sulfonyl chloride structure.

Structural isomerism analysis reveals that this compound exists as one of three possible positional isomers within the cyanobenzenesulfonyl chloride family. The three isomers differ in the relative positioning of the cyano and sulfonyl chloride groups around the benzene ring, designated as the 2-, 3-, and 4-substituted variants. Each isomer maintains the same molecular formula but exhibits distinct chemical and physical properties due to different substitution patterns.

The following table summarizes the key molecular characteristics of the three positional isomers:

| Isomer Position | Chemical Abstract Service Number | Molecular Weight | InChI Key |

|---|---|---|---|

| 2-position | 69360-26-5 | 201.62 g/mol | NQAYCMBZPAARNO-UHFFFAOYSA-N |

| 3-position | 56542-67-7 | 201.62 g/mol | BHNRGBRMCNHNQD-UHFFFAOYSA-N |

| 4-position | 49584-26-1 | 201.62 g/mol | DBMFYTQPPBBKHI-UHFFFAOYSA-N |

Chemical Abstract Service Registry Number and Regulatory Classifications

The Chemical Abstract Service registry number for this compound is 69360-26-5, which serves as the unique identifier for this specific compound in chemical databases and regulatory systems worldwide. This registry number was assigned following the compound's first documentation in chemical literature and has remained consistent across all subsequent database entries and regulatory filings.

Regulatory classification systems have assigned various identification numbers to facilitate tracking and compliance monitoring. The European Community number 627-774-8 provides identification within European Union chemical regulations. Additionally, the compound has been assigned specific identification codes in various national and international chemical inventory systems, including the United States Toxic Substances Control Act inventory and similar regulatory frameworks in other countries.

The compound's regulatory status includes classification under multiple hazard communication systems, with specific pictograms and hazard statements assigned based on its chemical properties. These classifications reflect the compound's corrosive nature and potential environmental impacts, requiring appropriate handling procedures and documentation in commercial and research applications. The regulatory framework ensures proper identification and management throughout the compound's lifecycle from synthesis to disposal.

Database registration information indicates the compound was first created in chemical databases in 2005, with regular updates reflecting new research findings and regulatory changes. This timeline demonstrates the compound's established presence in chemical commerce and research, supported by comprehensive documentation that facilitates continued study and application development.

Properties

IUPAC Name |

2-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAYCMBZPAARNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334925 | |

| Record name | 2-Cyanobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69360-26-5 | |

| Record name | 2-Cyanobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Nucleophilic Substitution with Sodium Sulfide Nonahydrate

- React 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate in dimethylformamide (DMF) under inert atmosphere.

- Reaction temperature: 50-55 °C

- Duration: 6 hours

- Molar ratio: 1:1.2 (2-fluoro-5-chlorobenzonitrile : sodium sulfide nonahydrate)

- Mass ratio: 1:9.4 (2-fluoro-5-chlorobenzonitrile : DMF)

- Workup involves alkalification, extraction with dichloromethane, acidification, filtration, washing, drying, and concentration to isolate the intermediate sulfonyl compound.

Step 2: Oxidation of the Sulfide Intermediate

- The intermediate is treated with an oxidant in acetic acid under inert atmosphere.

- Temperature: 20-30 °C

- Reaction time: 4 hours

- Post-reaction treatment includes sodium sulfite quenching, concentration, pulping with methanol, filtration, and crystallization.

Step 3: Chlorination with Thionyl Chloride

- The oxidized intermediate is reacted with thionyl chloride to afford the sulfonyl chloride.

- This step converts the sulfonic acid or sulfonate intermediate into the sulfonyl chloride functional group.

- Uses simple, low-toxicity raw materials.

- Short reaction times and straightforward operations.

- High purity product (>99%) with good repeatability.

- Suitable for industrial-scale production.

- Overall yield approximately 43% for the three-step sequence.

- Minimal wastewater containing nitrogen and acetic acid.

| Step | Reagents & Conditions | Key Parameters | Outcome |

|---|---|---|---|

| 1 | 2-fluoro-5-chlorobenzonitrile + Na2S·9H2O in DMF, 50-55 °C, 6 h, inert atmosphere | Molar ratio 1:1.2, mass ratio 1:9.4 | Intermediate sulfonyl compound (formula I) |

| 2 | Oxidation with oxidant in acetic acid, 20-30 °C, 4 h, inert atmosphere | Controlled temperature, dropwise oxidant addition | Oxidized sulfonyl intermediate (formula II) |

| 3 | Reaction with thionyl chloride | Standard chlorination conditions | 4-chloro-2-cyanobenzenesulfonyl chloride |

Note: This method is directly from a patent describing 4-chloro-2-cyanobenzenesulfonyl chloride but is adaptable to this compound synthesis by substituting appropriate starting materials.

Alternative Preparation via Sulfonylation of Aromatic Amines

Another approach involves the direct sulfonylation of aromatic amines or heterocyclic amines with benzenesulfonyl chlorides under mild conditions:

- Reaction of 2-aminothiazole or similar amines with benzenesulfonyl chloride derivatives in the presence of a base such as sodium carbonate.

- Solvent: Dichloromethane

- Temperature: Room temperature

- Reaction monitored by thin-layer chromatography until completion.

- Workup includes aqueous extraction, drying, filtration, and purification by recrystallization or chromatography.

While this method is primarily used for synthesizing sulfonamide derivatives, it implies the accessibility of sulfonyl chloride intermediates like this compound through the chlorination of corresponding sulfonic acid precursors or direct chlorination of sulfonyl intermediates.

General Processes for Aromatic Sulfonyl Chlorides Preparation

A broad patent covering aromatic sulfonyl halides preparation highlights several key methods relevant to this compound:

- Oxidation of thiols, sulfides, hydropolysulfides, or polysulfides to sulfonyl groups.

- Chlorination of sulfonic acids or sulfonate intermediates using reagents like thionyl chloride.

- Use of conventional reaction equipment under controlled conditions.

- Emphasis on controlling reaction parameters to achieve high purity and yield.

These processes underscore the importance of:

- Selecting appropriate aromatic precursors with substituents compatible with sulfonylation.

- Employing oxidation steps to convert sulfide intermediates to sulfonic acids.

- Final chlorination to yield sulfonyl chlorides with minimal side reactions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The three-step synthesis from 2-fluorobenzonitrile derivatives offers a practical balance of cost, purity, and environmental impact, with minimal hazardous waste.

- Reaction conditions such as inert atmosphere and temperature control are critical for high yield and product stability.

- The oxidation step requires careful addition of oxidants to avoid over-oxidation or side reactions.

- Chlorination with thionyl chloride remains the standard for converting sulfonic acid intermediates to sulfonyl chlorides, with well-established protocols.

- Purification steps often include solvent extraction, crystallization, and drying to ensure reproducibility and quality.

Chemical Reactions Analysis

2-Cyanobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: It can be reduced to 2-cyanobenzenesulfinic acid using reducing agents like sodium borohydride (NaBH₄).

Oxidation Reactions: It can be oxidized to 2-cyanobenzenesulfonic acid using oxidizing agents such as hydrogen peroxide (H₂O₂).

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis

1.1. Synthesis of Sulfonyl Compounds

2-Cyanobenzenesulfonyl chloride serves as a sulfonylating agent in the synthesis of various aromatic and heteroaromatic compounds. It can introduce sulfonyl groups into substrates, enhancing their reactivity and biological activity. For example, it has been utilized to synthesize compounds such as 2-butyl-5-(2-cyanophenyl)furan and 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide through specific reaction pathways .

Table 1: Selected Compounds Synthesized Using this compound

| Compound Name | Reaction Type | Yield (%) |

|---|---|---|

| 2-butyl-5-(2-cyanophenyl)furan | Sulfonylation | 85 |

| 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide | Microwave-assisted synthesis | 90 |

| 2-Cyano-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide | Recrystallization | 70 |

Medicinal Chemistry

2.1. Development of Pharmaceutical Agents

In medicinal chemistry, this compound is pivotal in developing novel pharmaceutical agents targeting various diseases. Its derivatives have shown potential as inhibitors for specific enzymes involved in cancer progression and inflammatory responses. For instance, research has indicated that compounds derived from this sulfonyl chloride exhibit significant activity against the CXCR4 receptor, which is implicated in cancer metastasis .

Case Study: CXCR4 Inhibitors

A study identified novel ligands based on modifications of this compound that bind to the CXCR4 receptor with varying affinities. The most promising ligand displayed a dissociation constant (K) of approximately 1.2 mM, indicating its potential use in therapeutic applications against metastatic cancers .

Polymer Science

3.1. Functional Polymers

In polymer science, this compound is used in the synthesis of functionalized polymers through controlled polymerization techniques. It acts as a precursor for creating polysulfonamides and other polymeric materials that possess unique properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Property | Value |

|---|---|---|

| Polysulfonamide | Thermal Stability | Decomposes at >300°C |

| Functionalized Polymer | Mechanical Strength | Tensile strength: >50 MPa |

Analytical Chemistry

4.1. Chromatography Applications

This compound is also employed in analytical chemistry as a derivatizing agent for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). By modifying analytes with this compound, researchers can enhance detection sensitivity and separation efficiency.

Mechanism of Action

The mechanism of action of 2-cyanobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the sulfonyl chloride functional group into target molecules .

Comparison with Similar Compounds

2-Chloro-4-cyanobenzenesulfonyl chloride

- Molecular Formula: C₇H₃Cl₂NO₂S

- Molecular Weight : 236.066 g/mol

- CAS RN : 254749-11-6

- Key Features: Substituted with both a chlorine atom at position 2 and a cyano group at position 4. The electron-withdrawing chlorine and cyano groups synergistically enhance the electrophilicity of the sulfonyl chloride group, increasing its reactivity in nucleophilic substitutions compared to 2-cyanobenzenesulfonyl chloride .

2-Cyanobenzyl Chloride

- Molecular Formula : C₈H₆ClN

- Molecular Weight : 151.59 g/mol

- CAS RN : 612-13-5

- Key Features: A benzyl chloride derivative with a cyano group at position 2. Lacks the sulfonyl chloride moiety, making it more reactive in alkylation reactions (e.g., SN2 substitutions) rather than sulfonamide formation .

3-Cyanobenzylsulfonyl Chloride

- Molecular Formula: C₈H₆ClNO₂S

- Molecular Weight : 215.65 g/mol

- CAS RN : 56106-01-5

- Key Features: Contains a sulfonyl chloride group on a benzyl moiety with a cyano group at position 3. Reported melting point: 100–102°C .

(2-Cyanophenyl)methanesulfonyl Chloride

- Molecular Formula: C₈H₆ClNO₂S

- Molecular Weight : ~215.52 g/mol (calculated)

- Key Features: Features a methanesulfonyl chloride group (-CH₂SO₂Cl) attached to a 2-cyanophenyl ring.

Comparative Data Table

Reactivity and Application Insights

- Electron-Withdrawing Effects: Compounds like 2-chloro-4-cyanobenzenesulfonyl chloride exhibit heightened reactivity due to the combined electron-withdrawing effects of chlorine and cyano groups, accelerating sulfonylation reactions .

- Steric Considerations: The methanesulfonyl group in (2-cyanophenyl)methanesulfonyl chloride reduces steric bulk compared to benzenesulfonyl analogs, enhancing compatibility with sterically hindered substrates .

- Positional Isomerism: 3-Cyanobenzylsulfonyl chloride’s meta-cyano group may lead to different regioselectivity in electrophilic substitutions compared to ortho-substituted derivatives .

Biological Activity

2-Cyanobenzenesulfonyl chloride, a compound with the molecular formula CHClNOS, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

- Molecular Weight : 201.63 g/mol

- CAS Number : 69360-26-5

- Structure :

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against several pathogens, including bacteria and protozoa.

Case Study: Anti-Leishmanial Activity

In a study assessing the anti-leishmanial activity of various sulfonamides, including this compound, the compound showed promising results. The following table summarizes the IC values for different compounds against Leishmania species:

| Compound | IC (µM) |

|---|---|

| This compound | 5.0 |

| Miltefosine | 2-5 |

| Amphotericin B | 5.71 |

The study indicated that the compound effectively reduced parasite burdens significantly compared to control groups, suggesting its potential as an anti-leishmanial agent .

Cytotoxicity Assessment

While assessing the cytotoxic effects of this compound on human cell lines, it was noted that the compound exhibited low cytotoxicity at effective concentrations, making it a candidate for further development in therapeutic applications .

Table: Cytotoxicity Data

| Cell Line | pIC (µM) |

|---|---|

| THP-1 | <4.19 |

| PMM | <4.19 |

These findings indicate that while the compound is effective against certain pathogens, it maintains a favorable safety profile in human cells .

The mechanism through which this compound exerts its biological effects is believed to involve inhibition of specific enzymes or pathways crucial for pathogen survival and replication. For instance, it may interfere with protein synthesis or disrupt cellular signaling pathways in target organisms .

Additional Bioactivity

Research has also explored the synthesis of derivatives of this compound to enhance its bioactivity. One study focused on creating sulfonylurea derivatives and evaluating their multi-bioactivity, revealing varied efficacy across different biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.